molecular formula C24H18ClN3O3 B2373879 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-phenylacetamide CAS No. 894892-46-7

2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-phenylacetamide

Cat. No. B2373879
CAS RN: 894892-46-7
M. Wt: 431.88
InChI Key: DICDIDVGWIKWSV-UHFFFAOYSA-N
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Description

The compound “2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-phenylacetamide” is a complex organic molecule. It contains a naphthyridinone core, which is a bicyclic system consisting of two condensed pyridine rings. This core is substituted with a 3-chlorobenzoyl group and a phenylacetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the naphthyridinone core, with the 3-chlorobenzoyl and phenylacetamide groups attached at specific positions. The presence of the carbonyl groups in the benzoyl and acetamide groups, as well as the nitrogen atoms in the naphthyridinone core, would likely result in a highly conjugated system, potentially leading to interesting electronic and optical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbonyl groups in the benzoyl and acetamide groups could potentially undergo reactions typical of carbonyl compounds, such as nucleophilic addition or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar functional groups and a highly conjugated system could impact properties such as solubility, melting point, and absorption spectra .

Scientific Research Applications

Antibacterial Applications

  • Synthesis of Antibacterial Agents : Derivatives of 1,8-naphthyridine, a related compound, have been synthesized and shown to exhibit significant antibacterial activity. This includes derivatives synthesized from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, which are closely related to the compound (Ramalingam et al., 2019).

  • Novel Antimicrobial Agents : Synthesis of novel 1,8-naphthyridine derivatives has demonstrated potential antimicrobial properties. These derivatives are structurally related to the compound of interest, suggesting possible applications in this area (Karabasanagouda & Adhikari, 2006).

Anti-inflammatory and Anticancer Potential

  • Anti-inflammatory and Anticancer Properties : A derivative of 1,8-naphthyridine-3-carboxamide, which shares structural similarities with the compound , has been found to possess anti-inflammatory and anticancer properties. This suggests a potential application for the compound in both anti-inflammatory and anticancer treatments (Madaan et al., 2013).

Inhibition of Efflux Resistance Mechanisms

  • Efflux Pump Inhibition in Multiresistant Bacteria : Research on 1,8-naphthyridine sulfonamides indicates a potential inhibitory action against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. This could be a relevant application for the compound, considering its structural similarity (Oliveira-Tintino et al., 2020).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug molecule, its mechanism of action would depend on its specific interactions with biological targets in the body.

properties

IUPAC Name

2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O3/c1-15-10-11-19-23(31)20(22(30)16-6-5-7-17(25)12-16)13-28(24(19)26-15)14-21(29)27-18-8-3-2-4-9-18/h2-13H,14H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICDIDVGWIKWSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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